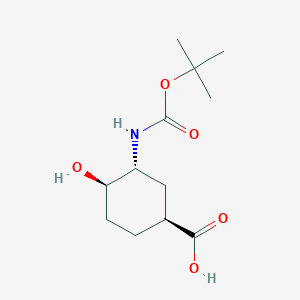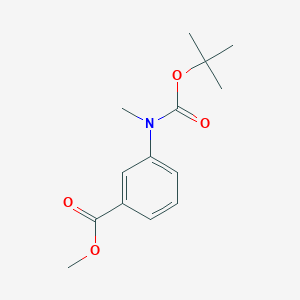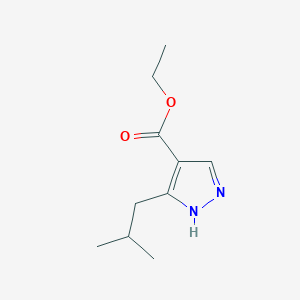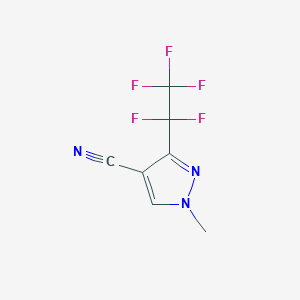
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol (TFFB) is an organic compound with a molecular formula of C10H12F3O. It is a colorless liquid with a high boiling point of 162.5°C and a low freezing point of -37.5°C. TFFB is a versatile compound with many applications in the chemical and pharmaceutical industries. It is used as a reagent for the synthesis of various organic compounds, as a solvent for the extraction of other compounds, and as a starting material for the production of pharmaceuticals. TFFB has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It has also been used as a solvent for the extraction of other compounds, such as essential oils. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.
Mécanisme D'action
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential mechanism of action. It has been shown to interfere with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to inhibit the activity of certain proteins, such as phospholipase A2 (PLA2), which is involved in the production of inflammatory compounds.
Biochemical and Physiological Effects
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in laboratory animals. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins and leukotrienes. Furthermore, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available starting materials. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a relatively stable compound, making it suitable for long-term storage. However, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a highly flammable compound and should be handled with care. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a relatively toxic compound and should be handled with appropriate safety precautions.
Orientations Futures
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, further research is needed to explore the potential mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol and to identify any potential side effects. Furthermore, further research is needed to explore the potential applications of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol in the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and fragrances. Finally, further research is needed to explore the potential uses of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol as a solvent for the extraction of other compounds, such as essential oils.
Méthodes De Synthèse
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol can be synthesized from 4-fluorobenzaldehyde and trifluoroacetic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the reactants. The reaction is typically run at a temperature of 80-90°C for 2-3 hours. The reaction produces a mixture of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol and 4-fluorobenzaldehyde trifluoroacetate, which can be separated by distillation.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14/h1-4,9,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBLDRNEFPZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)











